3-Fluoro-4-(methylthio)aniline
Overview
Description
3-Fluoro-4-(methylthio)aniline: is an organic compound with the molecular formula C7H8FNS. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and a methylthio group at the fourth position.
Scientific Research Applications
3-Fluoro-4-(methylthio)aniline has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
The safety information for 3-Fluoro-4-(methylthio)aniline indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as aminotoluenes , which are aromatic compounds containing a benzene ring, a single methyl group, and one amino group. These compounds are often used in the synthesis of other complex organic compounds .
Mode of Action
It is known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound can act as a boron reagent, participating in carbon–carbon bond-forming reactions under mild and functional group tolerant conditions .
Biochemical Pathways
As a participant in sm cross-coupling reactions, this compound can contribute to the formation of new carbon–carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
It is known that this compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 2.12 .
Result of Action
As a participant in sm cross-coupling reactions, this compound can contribute to the formation of new carbon–carbon bonds, which can lead to the synthesis of new organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylthio)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluoronitrobenzene with sodium methylthiolate, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like iron powder or hydrogen gas.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Iron powder, hydrogen gas with a catalyst.
Nucleophiles: Amines, thiols.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Amines: From reduction of the nitro group in the precursor.
Substituted Anilines: From nucleophilic substitution reactions.
Comparison with Similar Compounds
3-Fluoroaniline: Lacks the methylthio group, making it less reactive in certain chemical reactions.
4-(Methylthio)aniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.
3-Chloro-4-(methylthio)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: 3-Fluoro-4-(methylthio)aniline is unique due to the presence of both the fluorine atom and the methylthio group, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
3-fluoro-4-methylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMOEJCBXYTAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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